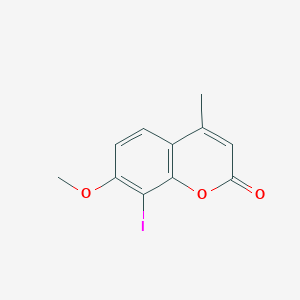
8-iodo-7-methoxy-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-iodo-7-methoxy-4-methyl-2H-chromen-2-one, also known as ICM-7555, is a chemical compound that belongs to the family of coumarins. It is a synthetic compound that was first synthesized in the 1970s and has since been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammatory and infectious processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins, as well as the activity of certain viral and fungal proteins.
Biochemical and Physiological Effects:
8-iodo-7-methoxy-4-methyl-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases, as well as to inhibit the growth of a variety of bacterial, viral, and fungal pathogens. In addition, 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one has been shown to have a protective effect on the liver, reducing the damage caused by certain toxins and drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one for lab experiments is its versatility. It has been shown to have a variety of biological activities, making it a useful tool for studying a wide range of diseases and processes. In addition, it is relatively easy to synthesize and has a long shelf life, making it a practical choice for many labs.
One of the limitations of 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one is its potential toxicity. While it has been shown to be relatively non-toxic in animal models, further studies are needed to determine its safety in humans. In addition, its mechanism of action is not fully understood, which could limit its usefulness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one. One area of interest is its potential as a treatment for infectious diseases, particularly those caused by antibiotic-resistant pathogens. Another area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as to identify any other potential applications for this compound.
Synthesemethoden
The synthesis of 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one involves the condensation of 7-methoxy-4-methylcoumarin with iodine in the presence of a base. The reaction yields 8-iodo-7-methoxy-4-methylcoumarin, which is then oxidized with potassium permanganate to produce 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
8-iodo-7-methoxy-4-methyl-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs to combat infectious diseases. In addition, 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential treatment for a variety of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
8-iodo-7-methoxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IO3/c1-6-5-9(13)15-11-7(6)3-4-8(14-2)10(11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOFLVSEEMXJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-iodo-7-methoxy-4-methyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)


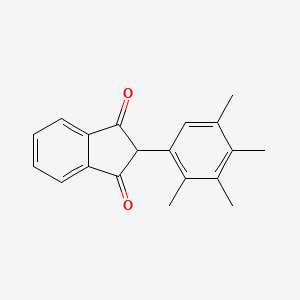



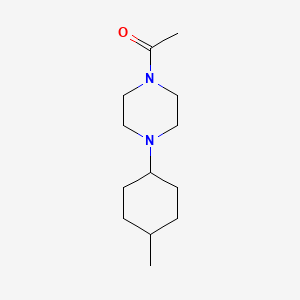
![3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800039.png)
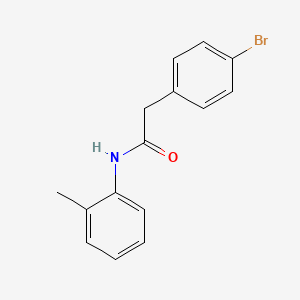
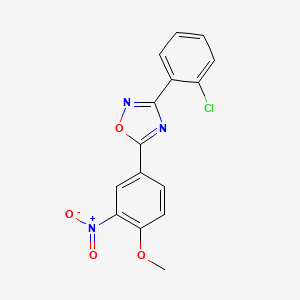
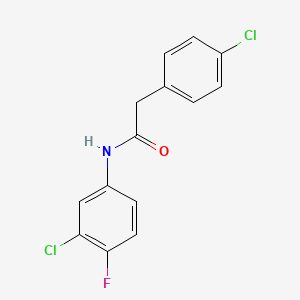

![methyl 4-[(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5800070.png)